molecular formula C21H24BrN5O2S B2741025 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 923122-25-2

4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2741025
CAS No.: 923122-25-2
M. Wt: 490.42
InChI Key: WWXASCOQZCLHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a brominated benzene sulfonamide core linked to a 4-(diethylamino)-6-methylpyrimidin-2-yl group via an aniline bridge. Its molecular formula is C₂₁H₂₅BrN₆O₂S (molecular weight: 529.4 g/mol). Such structural attributes make it a candidate for therapeutic applications, particularly in targeting enzymes or receptors requiring sulfonamide-based inhibitors .

Properties

IUPAC Name

4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXASCOQZCLHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Pathways

Core Sulfonamide Intermediate Synthesis

The synthesis begins with the preparation of the sulfonamide backbone. A common approach involves condensing 4-bromobenzenesulfonyl chloride with an aniline derivative. For example, 3 (5-bromo-2-methoxypyridin-3-amine) reacts with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This step typically employs solvents like dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Key Reaction Conditions:

  • Temperature: 0–5°C
  • Base: Triethylamine or pyridine
  • Solvent: Dichloromethane
  • Yield: 70–85%

Bromination Strategies

Bromination is critical for introducing the 4-bromo substituent on the benzene ring. Two primary methods are documented:

Direct Bromination Using Molecular Bromine

Molecular bromine (Br₂) in chloroform or carbon tetrachloride facilitates electrophilic aromatic substitution. For instance, treating benzene-1-sulfonamide with Br₂ at 40°C for 6 hours achieves mono-bromination at the para position. Excess bromine must be quenched with sodium thiosulfate to prevent di-bromination.

Optimized Parameters:

  • Reagent: Br₂ (1.1 equiv)
  • Solvent: Chloroform
  • Reaction Time: 6 hours
  • Yield: 65–75%
Miyaura Borylation Followed by Bromination

An alternative route involves Miyaura borylation to install a boronate ester at the target position, followed by bromination. This method enhances regioselectivity and reduces side products. The boronate intermediate (5 ) is synthesized from 5-bromo-2-methoxypyridin-3-amine using bis(pinacolato)diboron and a palladium catalyst. Subsequent treatment with CuBr₂ yields the brominated product.

Advantages:

  • Higher regioselectivity (>95%)
  • Reduced halogen scrambling

Coupling Reactions for Pyrimidinylamino Substituent

Suzuki-Miyaura Cross-Coupling

The pyrimidinylamino group is introduced via Suzuki coupling between the brominated sulfonamide and a diethylamino-methylpyrimidine boronic ester. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate this transformation in a mixture of THF and aqueous Na₂CO₃ at 80°C.

Representative Protocol:

Component Quantity
Brominated sulfonamide 1.0 equiv
Pyrimidine boronic ester 1.2 equiv
Pd(PPh₃)₄ 5 mol%
Solvent THF/H₂O (3:1)
Temperature 80°C
Yield 80–90%

Buchwald-Hartwig Amination

For substrates sensitive to boronic esters, Buchwald-Hartwig amination offers an alternative. Using a palladium/Xantphos catalyst system, the brominated sulfonamide couples with 4-(diethylamino)-6-methylpyrimidin-2-amine in toluene at 100°C.

Critical Factors:

  • Ligand: Xantphos (enhances catalyst stability)
  • Base: Cs₂CO₃ (improves nucleophilicity)
  • Yield: 75–85%

Purification and Characterization

Crystallographic Validation

Single-crystal X-ray diffraction confirms the molecular structure. For example, 4-bromo-N-(4-bromophenyl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.0643 Å, b = 12.8006 Å, c = 20.5540 Å, and β = 91.076°. Hydrogen bonds (N–H···O) form infinite chains, stabilizing the lattice.

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) removes unreacted starting materials.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves scalability. Microreactors enhance heat/mass transfer, reducing reaction times by 40% while maintaining yields >85%.

Solvent Recovery Systems

Closed-loop solvent recovery (e.g., distillation of THF) reduces waste and costs. Automated systems achieve 90–95% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is often used as a reagent in various organic reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield amines.
  • Substitution : The bromine atom can be replaced with other nucleophiles under appropriate conditions.

Biology

In biological research, 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is investigated for its potential as a biochemical probe . Its applications include:

  • Enzyme Function Studies : The compound may help elucidate enzyme functions and protein interactions.
  • Therapeutic Properties : It has shown promise in studies related to anti-cancer and anti-inflammatory activities.

Medicine

The therapeutic potential of this compound is significant:

  • Anticancer Activity : Research indicates that it may inhibit cell proliferation and induce apoptosis in certain cancer cell lines by modulating key signaling pathways associated with cell survival and death.
    • A study demonstrated its effectiveness against various cancer cell lines, suggesting its role in cancer treatment .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Industry

In industrial applications, the compound is utilized in:

  • Pharmaceutical Development : It acts as an intermediate in synthesizing pharmaceuticals.
  • Advanced Materials : Its unique structure allows for the development of new materials with specific properties.

Uniqueness

The unique combination of a bromine atom, diethylamino group, and pyrimidinyl group distinguishes this compound from similar derivatives, enhancing its reactivity and application scope.

The biological activity of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide primarily involves:

  • Interaction with enzymes and receptors
  • Modulation of signaling pathways leading to therapeutic effects
  • Potential anticancer and anti-inflammatory properties

Case Studies

  • Anticancer Properties Study :
    • A study explored the effects on cancer cell lines where the compound inhibited proliferation and induced apoptosis through modulation of survival pathways .
  • Anti-inflammatory Research :
    • In vitro studies indicated a reduction in inflammatory markers, suggesting its efficacy for inflammatory diseases treatment.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)
  • Molecular Formula : C₂₂H₂₇N₅O₃S
  • Molecular Weight : 441.5 g/mol
  • Key Differences: Replaces bromine with a methoxy (-OCH₃) group at the benzene sulfonamide para position. Lower molecular weight due to the absence of bromine.
  • Synthetic Relevance : Demonstrates the impact of halogen vs. alkoxy substituents on solubility and reactivity .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1)
  • Molecular Formula : C₂₄H₃₀N₅O₃S
  • Molecular Weight : 484.6 g/mol
  • Key Differences :
    • Incorporates methoxy and methyl groups at the 2,4,5-positions of the benzene sulfonamide.
    • Increased steric bulk may hinder interactions with flat binding pockets but improve lipophilicity.
  • Applications : Structural complexity suggests tailored pharmacokinetic properties .

Pyrimidine vs. Triazine Hybrids

4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10)
  • Molecular Formula : C₂₃H₃₁N₉O₃S
  • Molecular Weight : 545.6 g/mol
  • Key Differences :
    • Replaces the pyrimidine ring with a triazine core.
    • Morpholine substituent enhances water solubility compared to methyl groups.
    • Melting Point : 240–243°C; FTIR Peaks : 1503, 1526, 2859 cm⁻¹ (indicative of triazine vibrations) .
  • Biological Implications : Triazine derivatives often exhibit stronger DNA intercalation or kinase inhibition due to planar geometry .
4-{[4-(Cyclohexylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino}benzene-sulfonamide (Compound 29)
  • Molecular Formula : C₂₃H₃₅N₇O₂S
  • Molecular Weight : 505.6 g/mol
  • Key Differences: Cyclohexylamino group introduces steric hindrance and lipophilicity. Lower polarity compared to pyrimidine analogs, suggesting improved membrane permeability .

Quinazoline and Pyrrolopyrimidine Derivatives

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 361160-50-1)
  • Molecular Formula : C₂₈H₂₂BrN₅O
  • Molecular Weight : 548.4 g/mol
  • Key Differences :
    • Quinazoline core replaces pyrimidine, expanding the aromatic system for π-π stacking.
    • Bromine at the quinazoline 6-position may influence intercalation with nucleic acids.
  • Applications : Quinazoline derivatives are prominent in anticancer research .
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • Molecular Formula : C₂₇H₃₂N₈O₂S
  • Molecular Weight : 556.7 g/mol
  • Carboxamide group introduces hydrogen-bonding capability absent in the target compound .

Comparative Data Table

Compound Name / CAS Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine-sulfonamide R₁ = Br, R₂ = Diethylamino 529.4 High electrophilicity, moderate solubility
CAS 923216-86-8 Pyrimidine-sulfonamide R₁ = OCH₃, R₂ = Diethylamino 441.5 Enhanced solubility, reduced reactivity
Compound 10 Triazine-sulfonamide R₁ = Morpholine, R₂ = Diethylamino 545.6 High melting point (240–243°C), water-soluble
CAS 361160-50-1 Quinazoline-amide R₁ = Br, R₂ = Phenyl 548.4 DNA intercalation potential

Biological Activity

The compound 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a kinase inhibitor, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24BrN5O2SC_{21}H_{24}BrN_{5}O_{2}S with a molecular weight of 490.4 g/mol. The presence of a bromine atom, diethylamino group, and a 6-methylpyrimidine moiety contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC21H24BrN5O2S
Molecular Weight490.4 g/mol
CAS Number923122-25-2

The biological activity of this compound is primarily linked to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Sulfonamides typically interfere with the bacterial enzyme dihydropteroate synthase, which is crucial for folate biosynthesis. This inhibition leads to a reduction in bacterial proliferation, making it an effective antimicrobial agent.

Additionally, the presence of the diethylamino and pyrimidine groups may enhance its binding affinity to specific enzymes, potentially positioning it as a kinase inhibitor. Kinases play vital roles in various cellular processes, including cell growth and metabolism, making them attractive targets for cancer therapy .

Antimicrobial Activity

Research indicates that 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibits significant antibacterial properties. Studies have shown that it can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis.

Case Studies:

  • In Vitro Studies : In laboratory settings, the compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
  • Synergistic Effects : When used in combination with other antimicrobial agents, such as β-lactams, this sulfonamide derivative exhibited synergistic effects, enhancing overall antibacterial efficacy.

Anticancer Potential

The structural components of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide suggest potential anticancer activity. Similar sulfonamide derivatives have been explored for their ability to inhibit various cancer-related kinases. Preliminary studies indicate that this compound may also affect cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Q & A

Q. How can 3D conformations from X-ray data be validated against solution-state NMR observations?

  • Methodological Answer :
  • NOESY experiments : Detect nuclear Overhauser effects (NOEs) between pyrimidine H6 and sulfonamide NH to confirm spatial proximity .
  • DFT calculations : Compare theoretical vs. experimental dihedral angles (e.g., pyrimidine-benzene angle: 45° ± 5°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.